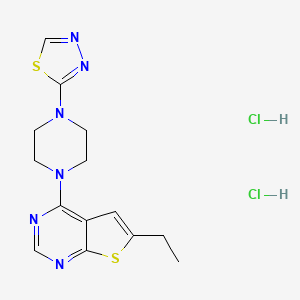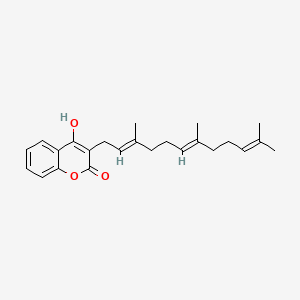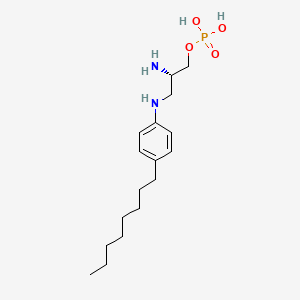
(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate
Overview
Description
S1P1/S1P3 receptor agonist; High Quality Biochemicals for Research Uses
Mechanism of Action
Target of Action
VPC24191, also known as (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate, primarily targets the Sphingosine-1-phosphate receptors (S1PRs), specifically S1PR1/S1PR3 . These receptors play a crucial role in regulating a diverse range of intracellular cell signaling pathways that are relevant to tissue engineering and regenerative medicine .
Mode of Action
VPC24191 acts as an agonist for the S1PR1/S1PR3 receptors . Upon binding to these receptors, it influences the downstream signaling pathways, including the AKT signaling pathway . This interaction results in a marked reduction in osteogenesis-related gene expression and AKT activation .
Biochemical Pathways
The primary biochemical pathway affected by VPC24191 is the AKT signaling pathway . This pathway plays a critical role in regulating cell survival and growth. The activation of S1PR1/S1PR3 receptors by VPC24191 leads to a suppression of AKT activation, thereby influencing the osteogenic differentiation of dental pulp stem cells (DPSCs) .
Result of Action
The molecular and cellular effects of VPC24191’s action primarily involve the suppression of osteogenic differentiation. Specifically, S1PR1/S1PR3 activation by VPC24191 leads to a significant downregulation of osteogenic genes, resulting in an attenuated osteogenic capacity of DPSCs . This suggests that VPC24191 may have potential implications in the field of regenerative medicine, particularly in situations where the suppression of osteogenic differentiation is desired .
Action Environment
The action, efficacy, and stability of VPC24191 can be influenced by various environmental factors. For instance, inflammatory conditions can elevate the levels of S1P, the endogenous ligand for S1PRs . This elevation can suppress the osteogenic capacity of DPSCs, thereby influencing the action of VPC24191
Biochemical Analysis
Biochemical Properties
The biochemical properties of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[(2S)-2-amino-3-(4-octylanilino)propyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N2O4P/c1-2-3-4-5-6-7-8-15-9-11-17(12-10-15)19-13-16(18)14-23-24(20,21)22/h9-12,16,19H,2-8,13-14,18H2,1H3,(H2,20,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQMZRZONPRMOX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NCC(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)NC[C@@H](COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate (VPC24191)?
A1: VPC24191 functions as a selective agonist for sphingosine-1-phosphate receptors (S1PRs), specifically exhibiting a high affinity for S1PR1 and S1PR3. [, , ] By binding to these receptors, VPC24191 initiates downstream signaling cascades that influence various cellular processes, including cell migration and differentiation. [] Notably, VPC24191 does not activate S1PR4, as demonstrated by its inability to mimic the effects of phytosphingosine 1-phosphate, a known S1PR4 agonist. []
Q2: Can you elaborate on the role of VPC24191 in influencing osteoblast differentiation in the context of Paget's disease?
A2: Research suggests that VPC24191 plays a significant role in enhancing osteoblast (OB) differentiation, particularly in the context of Paget's disease (PD). In a study using a mouse model of PD, VPC24191 stimulated the expression of OB differentiation markers, such as osterix and Col-1A, in the presence of conditioned media from osteoclasts (OCLs) derived from PD mice. [] This effect is attributed to the interaction between S1P, produced by OCLs, and S1PR3 on the surface of OBs. VPC24191, acting as an S1PR3 agonist, potentiates this interaction, ultimately leading to increased bone formation, a hallmark characteristic of PD. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




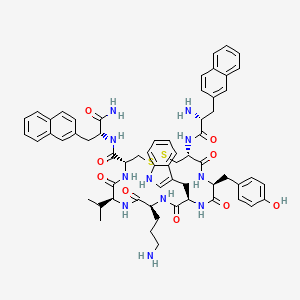
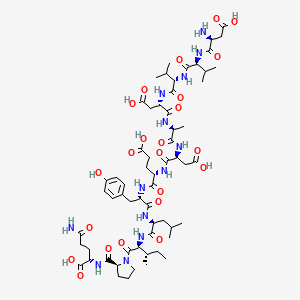
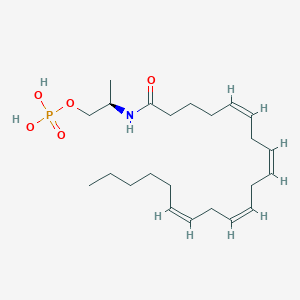
![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)
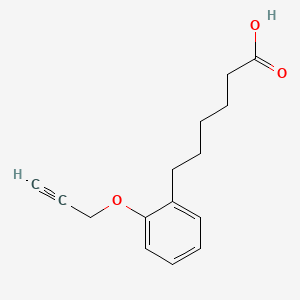
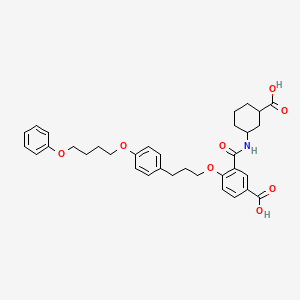
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B560360.png)
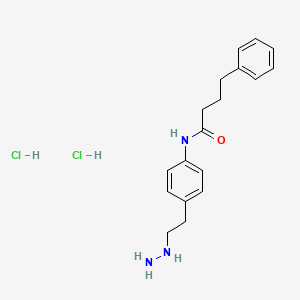

![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
